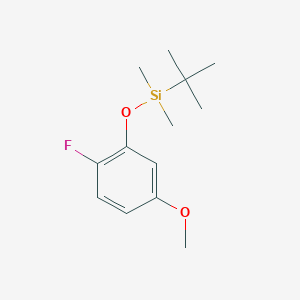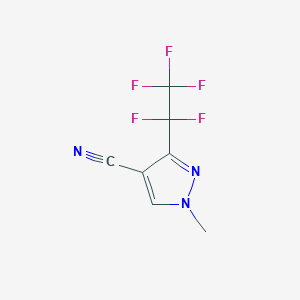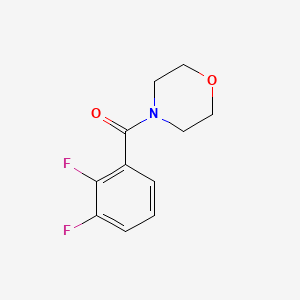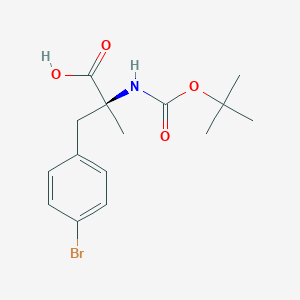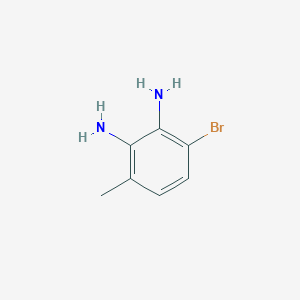
Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate
Vue d'ensemble
Description
“Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 1314319-01-1 . Its IUPAC name is 1-(tert-butyl) 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate . The molecular weight of this compound is 291.77 .
Molecular Structure Analysis
The InChI code for “Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” is 1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” is stored in a refrigerator . The country of origin is the US . The shipping temperature is room temperature .Applications De Recherche Scientifique
Building Block in Organic Synthesis
“Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” is an organic compound widely used as a building block and reagent in synthesizing other organic compounds . It’s a key component in the production of various drugs .
Anticancer Applications
Piperidine derivatives, which include “Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate”, have been utilized in anticancer research. They show promising results in inhibiting the proliferation and metastasis of various types of cancers .
Antimicrobial Applications
Piperidine derivatives also exhibit antimicrobial properties. They can be used in the development of new antimicrobial agents, providing a potential solution to the growing problem of antibiotic resistance .
Analgesic Applications
The piperidine nucleus is a common feature in many analgesic drugs. Compounds with a piperidine moiety, like “Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate”, may have potential applications in pain management .
Anti-inflammatory Applications
Piperidine derivatives have been found to exhibit anti-inflammatory effects. They could be used in the development of drugs for treating various inflammatory conditions .
Antipsychotic Applications
Compounds with a piperidine moiety have been used in the development of antipsychotic drugs. They could potentially be used in the treatment of various psychiatric disorders .
Safety And Hazards
The safety information for “Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word is “Warning” and the pictograms include GHS07 .
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPUEKMFNKEXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





